molecular formula C23H19FN4O4 B14994109 N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B14994109
M. Wt: 434.4 g/mol
InChI Key: LCVOWQDWBBKADC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 4-fluoroaniline, which can be coupled to the pyrido[2,3-d]pyrimidine core through a nucleophilic substitution reaction.

    Attachment of the Methoxyphenylmethyl Group: This can be accomplished using a Friedel-Crafts alkylation reaction, where the methoxyphenylmethyl group is introduced to the core structure.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl and methoxyphenylmethyl groups, along with the pyrido[2,3-d]pyrimidine core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H19FN4O4

Molecular Weight

434.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19FN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)19-3-2-12-25-21(19)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

LCVOWQDWBBKADC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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